N-cis-octadec-9Z-enoyl-L-Homoserine lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . It is a long-chain AHL (N-acylated homoserine lactones) that may have antimicrobial activity and thus, might be used to inhibit pathogenesis by regulating bacterial quorum sensing signaling .

Molecular Structure Analysis

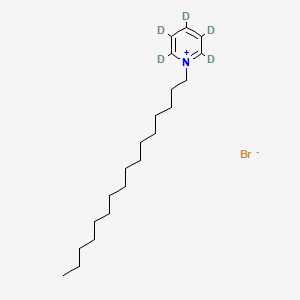

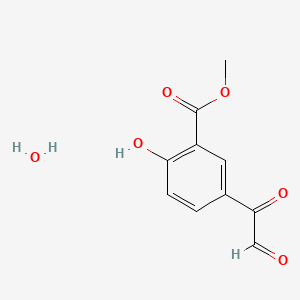

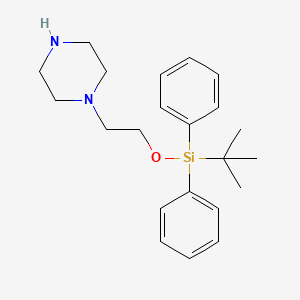

The molecular formula of “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is C22H39NO3 . The SMILES representation isCCCCCCCC/C=C\\CCCCCCCC(=O)N[C@H]1CCOC1=O . Physical And Chemical Properties Analysis

“N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is a crystalline solid . It has a molecular weight of 365.6 . It is soluble in DMF and DMSO .科学的研究の応用

Quorum Sensing in Bacteria

N-Acylhomoserine lactones (AHLs), including compounds like N-cis-octadec-9Z-enoyl-L-Homoserine lactone, are critical in bacterial cell-cell communication, known as quorum sensing. This process regulates various bacterial functions based on population density (Thiel et al., 2009).

Bacterial Growth and Interaction

Specific AHLs can have unique interactions with different bacteria, influencing growth and behavior. For instance, certain AHLs can inhibit the growth of specific strains of Rhizobium leguminosarum, demonstrating the complex interplay of these compounds in microbial communities (Lithgow et al., 2000).

Synthesis and Analysis Techniques

The study and characterization of AHLs, including the identification of N-cis-octadec-9Z-enoyl-L-Homoserine lactone, often involve advanced techniques like chromatography, mass spectrometry, and biosensors, allowing for precise analysis and identification of these compounds (Shaw et al., 1997).

Quorum Sensing in Symbiotic Relationships

AHLs play a role in the regulation of genes related to symbiotic relationships in bacteria like Vibrio fischeri. This regulation is crucial for understanding bacterial behavior in symbiotic environments (Kuo et al., 1994).

Applications in Agriculture

In agriculture, understanding the role of AHLs in bacterial communication can lead to novel strategies for managing plant-bacteria interactions. This could be beneficial in enhancing plant growth or controlling harmful bacterial populations (Olher et al., 2016).

Biotechnological and Medical Applications

The study of AHLs, including N-cis-octadec-9Z-enoyl-L-Homoserine lactone, has implications in biotechnology and medicine. For example, understanding the role of these molecules in bacterial biofilms can lead to new approaches in treating bacterial infections and controlling biofilm formation (Xu et al., 2003).

Safety And Hazards

特性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEKBLYUYSJMKS-QJRAZLAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cis-octadec-9Z-enoyl-L-Homoserine lactone | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)